

# 3-Bromo-N-methylbenzylamine molecular weight

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## Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

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An In-Depth Technical Guide to **3-Bromo-N-methylbenzylamine**: Properties, Synthesis, and Applications

## Introduction

**3-Bromo-N-methylbenzylamine** is a substituted aromatic amine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique combination of a reactive bromine atom on the aromatic ring and a secondary amine on the benzylic carbon makes it a key intermediate in the development of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a strategic scaffold for introducing specific functionalities through cross-coupling reactions and further derivatization. This guide provides a comprehensive overview of its core properties, validated synthetic protocols, analytical characterization, and critical safety considerations, tailored for professionals in research and drug development.

## Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. **3-Bromo-N-methylbenzylamine** is identified by the CAS Number 67344-77-8.<sup>[1][2]</sup> Its molecular structure and key properties are summarized below.

## Chemical Structure

The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an N-methylaminomethyl group at position 1.

Caption: Chemical structure of **3-Bromo-N-methylbenzylamine**.

## Physicochemical Data

Quantitative data for **3-Bromo-N-methylbenzylamine** are crucial for experimental design, including reaction setup and purification.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	[2][3][4]
Molecular Weight	200.08 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	231-232 °C	[1][2]
Density	1.461 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.5650	[1]
Flash Point	>110 °C (>230 °F)	[1]

## Synthesis Protocol: Reductive Amination

A robust and widely applicable method for synthesizing **3-Bromo-N-methylbenzylamine** is the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

## Mechanistic Rationale

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. Unlike stronger reagents such as sodium borohydride, STAB is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct (3-bromobenzyl alcohol), leading to a cleaner reaction profile and higher yields of the

desired amine. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and are inert to the reaction conditions.

## Experimental Workflow

Caption: Workflow for the synthesis of **3-Bromo-N-methylbenzylamine**.

## Step-by-Step Methodology

- **Reactant Preparation:** To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1-1.2 eq, typically as a solution in THF or ethanol).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
- **Reduction:** Once imine formation is substantial, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
- **Reaction Completion:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC until the imine spot has been completely replaced by the product spot.
- **Workup:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure **3-Bromo-N-methylbenzylamine**.

## Applications in Drug Discovery and Development

The structural motifs within **3-Bromo-N-methylbenzylamine** make it a valuable precursor in medicinal chemistry.

- **Handle for Cross-Coupling:** The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).<sup>[5]</sup>
- **Pharmacophore Scaffolding:** The benzylamine core is a common feature in many biologically active molecules.<sup>[6]</sup> Substituted benzylamines are known to interact with a variety of biological targets. The N-methyl group can influence potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.
- **Intermediate for Target Molecules:** This compound is a direct precursor to more complex structures investigated as potential therapeutic agents. For instance, related bromo-substituted aromatic amides and amines are being explored as antibacterial agents and enzyme inhibitors.<sup>[7][8]</sup>

## Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **3-Bromo-N-methylbenzylamine**.

## Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

- **GHS Pictogram:** GHS07 (Exclamation Mark)
- **Signal Word:** Warning
- **Hazard Statement:** H302 - Harmful if swallowed. Related compounds can also cause severe skin and eye irritation.<sup>[9][10][11]</sup>

## Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.<sup>[9][12]</sup> Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
- **First Aid Measures:**

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][12][13]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9][12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]

## Conclusion

**3-Bromo-N-methylbenzylamine**, with a molecular weight of 200.08 g/mol, is more than a simple chemical. It is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physicochemical properties, coupled with reliable synthetic routes like reductive amination, make it an accessible and versatile intermediate. The presence of both a reactive bromine atom and a nucleophilic secondary amine within the same molecule provides a dual functionality that is highly advantageous for building diverse and complex molecular libraries. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to accelerate innovation in drug discovery and beyond.

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